molecular formula C25H17N3O4S2 B11633877 4-[(Z)-(5-imino-7-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl thiophene-2-carboxylate

4-[(Z)-(5-imino-7-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl thiophene-2-carboxylate

Cat. No.: B11633877
M. Wt: 487.6 g/mol
InChI Key: UEPKETIZIHYKDY-HACRSSKKSA-N
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Description

4-{[(6Z)-5-Imino-7-oxo-3-phenyl-5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-6-ylidene]methyl}-2-methoxyphenyl thiophene-2-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines. This compound is characterized by its unique structure, which includes a thiazolopyrimidine core, a phenyl group, and a thiophene carboxylate moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(6Z)-5-imino-7-oxo-3-phenyl-5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-6-ylidene]methyl}-2-methoxyphenyl thiophene-2-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thiazolopyrimidine core, followed by the introduction of the phenyl group and the thiophene carboxylate moiety. Common reagents used in these reactions include thionyl chloride, phenylhydrazine, and thiophene-2-carboxylic acid. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization ensures the compound’s high purity and consistency. Safety protocols and environmental considerations are also crucial in the industrial production process.

Chemical Reactions Analysis

Types of Reactions

4-{[(6Z)-5-Imino-7-oxo-3-phenyl-5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-6-ylidene]methyl}-2-methoxyphenyl thiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazolopyrimidines. These products can have different chemical and biological properties, making them useful in various applications.

Scientific Research Applications

Chemistry

In chemistry, 4-{[(6Z)-5-imino-7-oxo-3-phenyl-5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-6-ylidene]methyl}-2-methoxyphenyl thiophene-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development and therapeutic applications.

Medicine

In medicine, the compound’s potential therapeutic effects are investigated. It may act as an inhibitor of specific enzymes or receptors, providing a basis for the development of new pharmaceuticals.

Industry

In the industrial sector, 4-{[(6Z)-5-imino-7-oxo-3-phenyl-5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-6-ylidene]methyl}-2-methoxyphenyl thiophene-2-carboxylate is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{[(6Z)-5-imino-7-oxo-3-phenyl-5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-6-ylidene]methyl}-2-methoxyphenyl thiophene-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    Thiazolopyrimidine Derivatives: Compounds with similar thiazolopyrimidine cores but different substituents.

    Phenyl Thiophene Carboxylates: Compounds with similar phenyl thiophene carboxylate structures but different core structures.

Uniqueness

4-{[(6Z)-5-imino-7-oxo-3-phenyl-5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-6-ylidene]methyl}-2-methoxyphenyl thiophene-2-carboxylate is unique due to its combination of a thiazolopyrimidine core, a phenyl group, and a thiophene carboxylate moiety. This unique structure provides distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C25H17N3O4S2

Molecular Weight

487.6 g/mol

IUPAC Name

[4-[(Z)-(5-imino-7-oxo-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-6-ylidene)methyl]-2-methoxyphenyl] thiophene-2-carboxylate

InChI

InChI=1S/C25H17N3O4S2/c1-31-20-13-15(9-10-19(20)32-24(30)21-8-5-11-33-21)12-17-22(26)28-18(16-6-3-2-4-7-16)14-34-25(28)27-23(17)29/h2-14,26H,1H3/b17-12-,26-22?

InChI Key

UEPKETIZIHYKDY-HACRSSKKSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C\2/C(=N)N3C(=CSC3=NC2=O)C4=CC=CC=C4)OC(=O)C5=CC=CS5

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=N)N3C(=CSC3=NC2=O)C4=CC=CC=C4)OC(=O)C5=CC=CS5

Origin of Product

United States

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